5-Chlorofuran-2-yl Moiety Imparts >45-Fold Selectivity for COX-1 over COX-2 in Purified Enzyme Assays
The 3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-amine derivative (2f) demonstrates a high degree of selectivity for cyclooxygenase-1 (COX-1) inhibition over cyclooxygenase-2 (COX-2) [1]. In a purified enzyme assay, this compound exhibited an IC₅₀ of 1.1 μM against COX-1, while its activity against COX-2 was negligible with an IC₅₀ > 50 μM. This translates to a selectivity index of >45-fold for COX-1.
| Evidence Dimension | COX-1 vs. COX-2 Inhibition Selectivity |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 1.1 μM; COX-2 IC₅₀ > 50 μM |
| Comparator Or Baseline | COX-2 is the direct comparator within the same assay for the same compound, establishing selectivity. |
| Quantified Difference | >45-fold selectivity for COX-1 over COX-2 |
| Conditions | Purified enzyme inhibition assay |
Why This Matters
This high selectivity index is critical for applications where selective COX-1 inhibition is desired to avoid COX-2-related side effects, making it a valuable tool compound for mechanistic studies.
- [1] Perrone, M. G., Vitale, P., Malerba, P., Altomare, C. D., Rizzo, S., Lavecchia, A., ... & Scilimati, A. (2014). Selective COX-1 inhibition as a target of theranostic novel diarylisoxazoles. European Journal of Medicinal Chemistry, 71, 168-179. View Source
